molecular formula C21H20FN3O4S2 B6564521 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021225-06-8

2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Katalognummer: B6564521
CAS-Nummer: 1021225-06-8
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: KFBNTNJCONHQOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a dihydropyrimidinone core substituted at the 2-position with a sulfanyl-acetamide moiety and at the 5-position with a 2,4-dimethylbenzenesulfonyl group. The acetamide side chain is further modified with a 3-fluoro-4-methylphenyl group. The dihydropyrimidinone scaffold is a well-known pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., dihydrofolate reductase, kinases) due to its ability to mimic purine or pyrimidine structures . The sulfonyl and thioether groups enhance electronic interactions, while the fluorine atom on the phenyl ring likely improves metabolic stability and lipophilicity compared to non-halogenated analogs. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring accurate atomic coordinate determination .

Eigenschaften

IUPAC Name

2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S2/c1-12-4-7-17(14(3)8-12)31(28,29)18-10-23-21(25-20(18)27)30-11-19(26)24-15-6-5-13(2)16(22)9-15/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBNTNJCONHQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide

  • Key Differences: Sulfonyl Group: Replaces the 2,4-dimethylbenzenesulfonyl in the target compound with a 4-ethylphenylsulfonyl group. Acetamide Substituent: Uses a 2,4-dimethoxyphenyl group instead of the 3-fluoro-4-methylphenyl group. Methoxy groups enhance solubility but may decrease membrane permeability compared to the fluorine-containing analog.
  • Hypothesized Impact : The ethyl and methoxy groups could alter pharmacokinetics (e.g., slower metabolic clearance) but might reduce target engagement in hydrophobic binding pockets.

Pharmacopeial Compounds (m, n, o)

  • Key Differences: These compounds feature tetrahydropyrimidin-1(2H)-yl moieties and phenoxy-acetamide side chains, diverging significantly from the dihydropyrimidinone-thioether scaffold of the target compound. Stereochemical complexity (e.g., (2S,4S,5S) configurations) suggests tailored interactions with chiral biological targets, such as proteases or GPCRs.
  • Hypothesized Impact: The phenoxy group and stereochemistry may confer selectivity for specific enzymatic or receptor targets, but the lack of a sulfonyl-thioether system could limit electronic interactions critical for the target compound’s mechanism.

Tabulated Structural and Property Comparison

Table 1: Structural and Hypothetical Property Comparison

Compound Name Sulfonyl/Other Group Acetamide Substituent Molecular Weight (g/mol)* Key Functional Groups
Target Compound 2,4-dimethylbenzenesulfonyl 3-fluoro-4-methylphenyl ~479.5 Dihydropyrimidinone, thioether
Compound 4-ethylphenylsulfonyl 2,4-dimethoxyphenyl ~513.6 Dihydropyrimidinone, thioether
Compound (m) 2,6-dimethylphenoxy Complex chiral substituent ~689.8† Tetrahydropyrimidinone, phenoxy

*Estimated using average atomic masses.
†Based on formula provided in .

Research Findings and Implications

  • Synthetic Feasibility : The thioether linkage in the target compound may offer synthetic advantages over ether or amine linkages seen in analogs, enabling modular derivatization .
  • Crystallographic Validation : Tools like SHELXL ensure precise structural determination, critical for structure-activity relationship (SAR) studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.